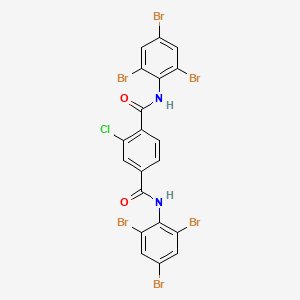
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and a chloro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4,6-tribromoaniline with 2-chlorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with terephthaloyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Analyse Des Réactions Chimiques
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and bromo groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of chloro and bromo groups. Similar compounds include:
- 2-Chloro-N,N-dimethylethylamine
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-N-methylaniline These compounds share some structural similarities but differ in their chemical properties and applications.
Propriétés
Numéro CAS |
62850-42-4 |
|---|---|
Formule moléculaire |
C20H9Br6ClN2O2 |
Poids moléculaire |
824.2 g/mol |
Nom IUPAC |
2-chloro-1-N,4-N-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H9Br6ClN2O2/c21-9-4-12(23)17(13(24)5-9)28-19(30)8-1-2-11(16(27)3-8)20(31)29-18-14(25)6-10(22)7-15(18)26/h1-7H,(H,28,30)(H,29,31) |
Clé InChI |
GGCJWIINHIOHAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2Br)Br)Br)Cl)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
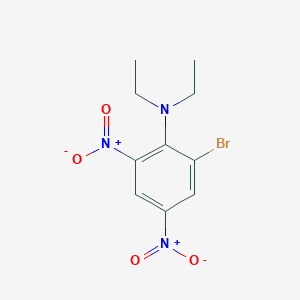
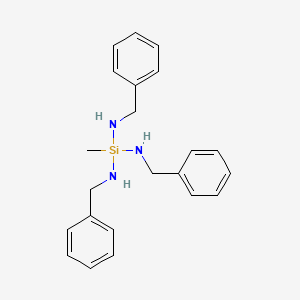


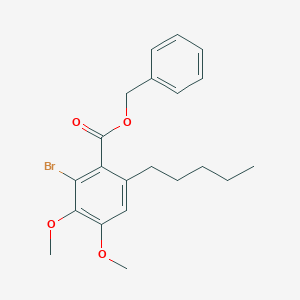
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
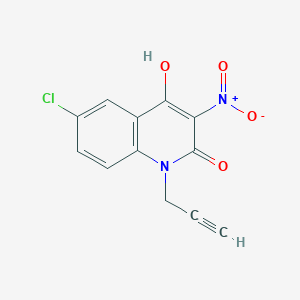
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
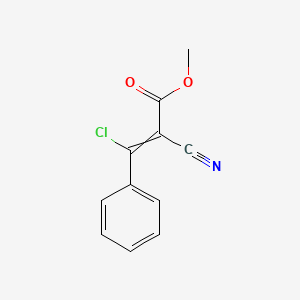
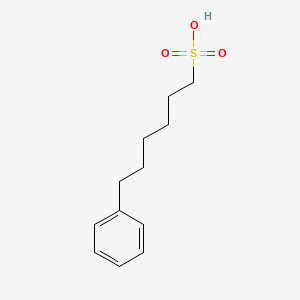
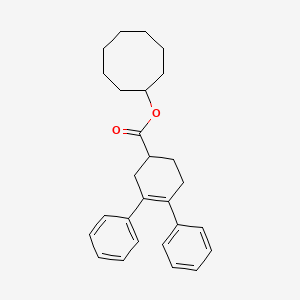
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
